4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one
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Overview
Description
4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic organic compound with a unique structure that combines an aminomethyl group, a methoxy group, and a tetrahydroquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including alkylation, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature, and pressure conditions are crucial factors in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinoline compounds .
Scientific Research Applications
4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers and catalysts .
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(Aminomethyl)benzoic acid
- 4-(Aminomethyl)indole
- 4-Aminopyridine
Uniqueness
What sets 4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one apart is its unique combination of functional groups and its tetrahydroquinolinone core. This structure provides a distinct set of chemical and biological properties that can be exploited in various applications. Its ability to undergo diverse chemical reactions and its potential as a versatile building block in organic synthesis make it a valuable compound in scientific research .
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-(aminomethyl)-8-methoxy-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-15-9-4-2-3-8-7(6-12)5-10(14)13-11(8)9/h2-4,7H,5-6,12H2,1H3,(H,13,14) |
InChI Key |
KORKKUSUIYRLSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)CC2CN |
Origin of Product |
United States |
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